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molecular formula C11H18F3NO2 B1531075 Tert-butyl 4-(trifluoromethyl)piperidine-1-carboxylate CAS No. 623165-99-1

Tert-butyl 4-(trifluoromethyl)piperidine-1-carboxylate

Cat. No. B1531075
M. Wt: 253.26 g/mol
InChI Key: SBZQUPJLKFBVJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07879848B2

Procedure details

2.82 g (3.2 mmol) of sodium methaperiodate (NaIO4) was dissolved in 20 mL of water, followed by addition of 117 mg (0.88 mmol) of ruthenium oxide (RuO2). To The reaction, was added a solution in which 660 mg (2.6 mmol) of 4-trifluoromethyl-piperidin-1-carboxylic acid t-butyl ester dissolved in 35 mL of ethyl acetate, followed by stirring for 2 hours and 20 minutes. The reaction solution was diluted with excess ethylacetate and washed once with water and aqueous NaCl, respectively, and then dried over anhydrous magnesium sulfate and filtered off. The filtrated solution was distilled off under reduced pressure, then the residue was purified by column chromatography (2:1 hexane:ethyl acetate) to give 0.63 g of the title compound in a yield of 90%.
Quantity
2.82 g
Type
reactant
Reaction Step One
[Compound]
Name
NaIO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
660 mg
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
117 mg
Type
catalyst
Reaction Step Five
Yield
90%

Identifiers

REACTION_CXSMILES
[Na].[C:2]([O:6][C:7]([N:9]1[CH2:14][CH2:13][CH:12]([C:15]([F:18])([F:17])[F:16])[CH2:11][CH2:10]1)=[O:8])([CH3:5])([CH3:4])[CH3:3].[OH2:19]>C(OCC)(=O)C.[Ru]=O>[C:2]([O:6][C:7]([N:9]1[CH2:14][CH2:13][CH:12]([C:15]([F:18])([F:16])[F:17])[CH2:11][C:10]1=[O:19])=[O:8])([CH3:5])([CH3:3])[CH3:4] |^1:0|

Inputs

Step One
Name
Quantity
2.82 g
Type
reactant
Smiles
[Na]
Name
NaIO4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
20 mL
Type
reactant
Smiles
O
Step Two
Name
Quantity
660 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)C(F)(F)F
Step Three
Name
Quantity
35 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OC(C)=O
Step Five
Name
Quantity
117 mg
Type
catalyst
Smiles
[Ru]=O

Conditions

Stirring
Type
CUSTOM
Details
by stirring for 2 hours and 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To The reaction
WASH
Type
WASH
Details
washed once with water and aqueous NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
respectively, and then dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered off
DISTILLATION
Type
DISTILLATION
Details
The filtrated solution was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography (2:1 hexane:ethyl acetate)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1C(CC(CC1)C(F)(F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.63 g
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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